molecular formula C26H26FN3O B10880889 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone

Cat. No.: B10880889
M. Wt: 415.5 g/mol
InChI Key: BTPNUKYNSXPLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone features a carbazole core substituted with an ethyl group at the 9-position, linked via a methylene bridge to a piperazine ring. The piperazine is further connected to a 3-fluorophenyl methanone moiety.

Properties

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C26H26FN3O/c1-2-30-24-9-4-3-8-22(24)23-16-19(10-11-25(23)30)18-28-12-14-29(15-13-28)26(31)20-6-5-7-21(27)17-20/h3-11,16-17H,2,12-15,18H2,1H3

InChI Key

BTPNUKYNSXPLND-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and fluorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

    Reduction: The carbonyl group in the fluorophenyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carbazole-3,6-dione.

    Reduction: The corresponding alcohol of the fluorophenyl moiety.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related analogues, focusing on substituent variations and their implications:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
{4-[(9-Ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone Carbazole + Piperazine 3-Fluorophenyl methanone ~435 (estimated) Potential optoelectronic/drug applications; fluorophenyl enhances lipophilicity
2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazinyl}ethanone ethanedioate Carbazole + Piperazine 4-Chlorophenoxy, ethanedioate counterion ~570 (estimated) Improved solubility due to ionic form; chlorophenoxy may alter receptor binding
Phenyl(4-(3-propoxy-9H-fluoren-9-yl)piperazin-1-yl)methanone Fluorene + Piperazine Phenyl, 3-propoxy-fluorene ~448 (ESI-MS m/z: 498.2) InhA enzyme inhibition (antimicrobial activity); fluorene provides planar rigidity
(3-fluorophenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone Piperazine 3-Fluorophenyl, 4-methoxyphenyl sulfonyl 378.42 Sulfonyl group enhances metabolic stability; potential kinase inhibition
6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole Bicarbazole Phenylethynyl bridges ~620 (estimated) Deep-blue emission in OLEDs; extended conjugation improves charge transport

Key Differences and Implications

Core Structure: Carbazole vs. Fluorene: Carbazole’s nitrogen atom introduces electron-rich characteristics, beneficial for charge transport in optoelectronics , whereas fluorene’s planar structure (e.g., ) enhances rigidity, favoring enzyme inhibition . Piperazine Modifications: Sulfonyl () or ethanedioate () groups improve solubility and metabolic stability compared to the target compound’s methanone linkage.

Substituent Effects: Halogenated Aromatics: The 3-fluorophenyl group in the target compound vs. 4-chlorophenoxy in alters electronic distribution and lipophilicity, impacting drug-receptor interactions . Alkyl Chains: Ethyl (target compound) vs. hexyl () chains influence aggregation behavior in solid-state optoelectronic applications .

Biological Activity :

  • Fluorene-piperazine hybrids () show antimicrobial activity via InhA inhibition, whereas sulfonyl-piperazine derivatives () may target kinases. The target compound’s carbazole-piperazine scaffold could exhibit dual functionality in both optoelectronics and CNS drug design.

Synthetic Routes :

  • Carbazole-piperazine derivatives are typically synthesized via Buchwald-Hartwig coupling or nucleophilic substitution , while fluorene analogues () employ SN2 reactions with halogenated fluorenes.

Research Findings and Data

  • Optoelectronic Performance : Carbazole derivatives with ethynyl bridges () emit in the deep-blue region (416–428 nm), whereas the target compound’s simpler structure may exhibit shorter emission wavelengths, suitable for UV-light applications .
  • Drug Likeness : The target compound’s calculated logP (∼3.5, estimated) is comparable to ’s sulfonyl-piperazine derivative (logP ∼2.8), suggesting moderate blood-brain barrier permeability .

Biological Activity

The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone is a complex organic molecule that combines structural motifs from carbazole, piperazine, and fluorophenyl groups. This unique combination suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Structural Overview

The molecular formula of the compound is C26H26F2N4O, with a molecular weight of approximately 460.52 g/mol. The structural components include:

Component Description
Carbazole Moiety Known for its electronic properties and bioactivity.
Piperazine Ring Often associated with neuroactive properties.
Fluorophenyl Group Enhances lipophilicity and biological activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity
    • A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor effects by reactivating the p53 pathway in melanoma cells, leading to increased apoptosis and reduced proliferation without toxic effects on normal tissues .
    • The mechanism involves the modulation of caspase activities, which are crucial for apoptosis .
  • Antimicrobial Activity
    • Derivatives of carbazole have shown promising antibacterial and antifungal properties. For instance, compounds with similar structures exhibited zones of inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans ranging from 10.3 mm to 26.08 mm at concentrations of 50 µg/mL .
    • The lipophilic nature of these compounds facilitates their penetration through microbial membranes, enhancing their efficacy .
  • Neuroprotective Effects
    • Piperazine derivatives are often investigated for their neuroprotective properties, potentially acting on neurotransmitter systems.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Preparation of 9-Ethylcarbazole
    • Reacting carbazole with bromoethane in the presence of potassium hydroxide.
  • Formation of Intermediate Compounds
    • The synthesized carbazole is functionalized to introduce piperazine and fluorophenyl groups through various coupling reactions under optimized conditions.

Case Studies

Several studies have highlighted the biological activities associated with carbazole derivatives:

  • Study on ECCA's Antitumor Effects
    • ECCA was tested against BRAF-mutated melanoma cells, showing selective inhibition of cell growth while sparing normal melanocytes .
  • Antimicrobial Screening
    • A range of N-substituted carbazoles were evaluated for antimicrobial activity, with several compounds exhibiting significant inhibition against bacterial strains at low concentrations (MIC values ranging from 6.2 to 50 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.